Positional Isomer Identity: Ortho-Aminophenyl vs. α-Carbon Amino Substitution
Amino-alpha-ethyl-benzhydrol (1-(2-aminophenyl)-1-phenylpropan-1-ol) is a structural isomer of the more common (S)-2-amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5). In the target compound, the primary amino group is located on the ortho position of a phenyl ring, whereas in the comparator the amino group occupies the α-carbon position, generating a 1,2-amino alcohol motif . This difference is reflected in distinct InChI Keys: GVJJQNPMSTWQJJ-UHFFFAOYSA-N for the target compound versus FMBMNSFOFOAIMZ-LBPRGKRZSA-N for the (S)-α-amino isomer [1]. The ortho-aminophenyl arrangement creates a hydrogen-bond donor/acceptor topology fundamentally different from the 1,2-amino alcohol motif, altering both intramolecular hydrogen bonding and intermolecular recognition properties .
| Evidence Dimension | Amino group position and hydrogen-bonding architecture |
|---|---|
| Target Compound Data | 1-(2-aminophenyl)-1-phenylpropan-1-ol; amino group at ortho position of phenyl ring; InChI Key GVJJQNPMSTWQJJ-UHFFFAOYSA-N; SMILES CCC(C1=CC=CC=C1)(C2=CC=CC=C2N)O; canonical hydrogen bond donor count: 2 (1 OH + 1 NH2); hydrogen bond acceptor count: 2 (1 OH + 1 NH2) |
| Comparator Or Baseline | (S)-2-amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5); amino group at α-carbon; InChI Key FMBMNSFOFOAIMZ-LBPRGKRZSA-N; SMILES C[C@H](N)C(O)(c1ccccc1)c1ccccc1; hydrogen bond donor count: 2; hydrogen bond acceptor count: 2; but with proximal 1,2-amino alcohol arrangement |
| Quantified Difference | Positional isomerism: amino group resides on aromatic ring (ortho) vs. aliphatic α-carbon; distinct InChI Keys confirm non-interchangeable chemical identities; spatial arrangement of H-bond donors/acceptors differs despite identical atom counts |
| Conditions | Structural analysis by InChI, SMILES, and molecular formula comparison; source vendor technical datasheets and J-GLOBAL database entries |
Why This Matters
For procurement, this is the most fundamental differentiation: ordering 'amino-alpha-ethyl-benzhydrol' without verifying the InChI Key or IUPAC name risks receiving the α-carbon amino isomer (CAS 78603-91-5) instead of the intended ortho-aminophenyl compound, which would compromise any application dependent on the specific hydrogen-bonding architecture (e.g., supramolecular assembly, receptor binding, or coordination chemistry).
- [1] J-GLOBAL. (-)-α-(1-Aminoethyl)benzhydrol. J-GLOBAL ID: 200907057128028716. InChI Key: FMBMNSFOFOAIMZ-LBPRGKRZSA-N. CAS: 78603-91-5. SMILES: C[C@H](N)C(O)(c1ccccc1)c1ccccc1. View Source
